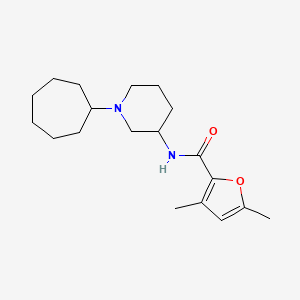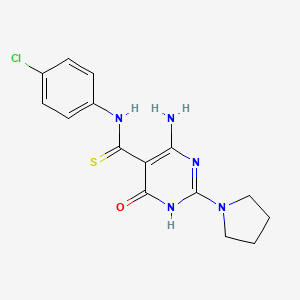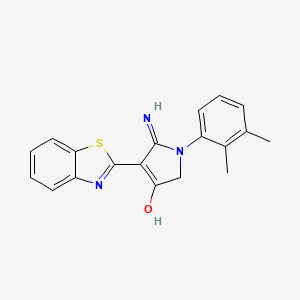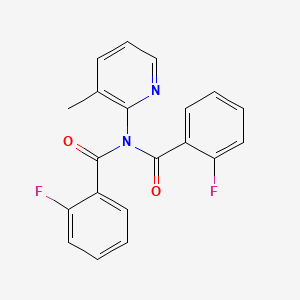
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to interact with the endocannabinoid system, which is involved in regulating various physiological processes in the body. In
作用机制
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide interacts with the endocannabinoid system, which is involved in regulating various physiological processes in the body such as pain, inflammation, and appetite. Specifically, this compound acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors, which are located throughout the body. This interaction results in the activation of various signaling pathways, which ultimately leads to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which means that it can reduce pain sensation. It has also been shown to have anti-inflammatory properties, which means that it can reduce inflammation in the body. This compound has also been shown to have anti-convulsant properties, which means that it can reduce the frequency and severity of seizures. Additionally, this compound has been shown to have appetite-stimulating properties, which can be useful in certain medical conditions where appetite suppression is a concern.
实验室实验的优点和局限性
One advantage of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide in lab experiments is its high potency and selectivity for the CB1 and CB2 cannabinoid receptors. This allows for more precise and targeted experiments on the endocannabinoid system. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.
未来方向
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer. Another area of interest is its potential use in the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Additionally, further research is needed to determine the long-term effects and safety of this compound use in humans.
合成方法
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-cycloheptyl-5-pyrrolidin-2-one with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furoylamide, which is then treated with phosphorus oxychloride to form this compound.
科学研究应用
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methyl-3-furamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, and has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells.
属性
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-15(8-9-22-12)17(21)18-13-10-16(20)19(11-13)14-6-4-2-3-5-7-14/h8-9,13-14H,2-7,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLMRTCAQFGGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6082383.png)
![(4-ethylbenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6082384.png)
![2-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6082392.png)
![N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6082399.png)



![2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)

methanone](/img/structure/B6082439.png)
![N,N-diethyl-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanamine](/img/structure/B6082464.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyloxy)aniline](/img/structure/B6082468.png)
![2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1(2H)-phthalazinone](/img/structure/B6082470.png)